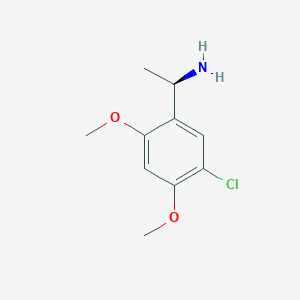

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine

Beschreibung

(1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is a chiral amine featuring a substituted phenyl ring with chlorine at the 5-position and methoxy groups at the 2- and 4-positions. Key properties include:

- Molecular Formula: C₁₀H₁₄ClNO₂

- Molecular Weight: 215.68 g/mol

- CAS Number: 1212420-18-2

- Stereochemistry: The (1R) configuration confers enantiomeric specificity, distinguishing it from its (1S)-counterpart (CAS: 1212420-18-2 enantiomer) .

The 5-chloro substituent enhances electrophilicity and metabolic stability, while the dimethoxy groups influence electronic effects (e.g., resonance donation) and solubility.

Eigenschaften

Molekularformel |

C10H14ClNO2 |

|---|---|

Molekulargewicht |

215.67 g/mol |

IUPAC-Name |

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethanamine |

InChI |

InChI=1S/C10H14ClNO2/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-6H,12H2,1-3H3/t6-/m1/s1 |

InChI-Schlüssel |

SRNYHULKSHNBCV-ZCFIWIBFSA-N |

Isomerische SMILES |

C[C@H](C1=CC(=C(C=C1OC)OC)Cl)N |

Kanonische SMILES |

CC(C1=CC(=C(C=C1OC)OC)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor, such as 5-chloro-2,4-dimethoxybenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of the aldehyde with an amine (e.g., methylamine) in the presence of a reducing agent like sodium cyanoborohydride.

Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1R)-enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like sodium hydroxide or ammonia.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

(1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Substitutions

The following compounds share the ethan-1-amine backbone but differ in substituents on the phenyl ring:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The 5-Cl in the target compound contrasts with electron-donating methoxy groups in analogues (e.g., 3,5-dimethoxy derivative ), affecting electronic properties and binding interactions.

- Steric Effects : Bulky substituents (e.g., iodine in ) may hinder receptor access compared to smaller groups like methoxy or chloro.

Stereochemical and Regioisomeric Variants

Chirality and substituent positioning significantly influence activity:

Key Observations :

- Enantiomer-Specific Effects : The (1R) configuration of the target compound could confer distinct binding modes compared to its (1S)-enantiomer, analogous to Cinacalcet diastereomers .

- Regioisomerism : Substituent placement (e.g., 5-Cl vs. 4-Cl) alters electronic and steric environments, impacting interactions with biological targets.

Biologische Aktivität

(1R)-1-(5-Chloro-2,4-dimethoxyphenyl)ethan-1-amine is a chiral organic compound with potential biological activity. Its unique structure, which includes a chloro substituent and two methoxy groups on a phenyl ring, suggests various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H14ClNO2

- Molecular Weight : 215.68 g/mol

- CAS Number : [not provided in the search results]

The biological activity of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine can be attributed to its ability to interact with various biological targets. The presence of the chloro and methoxy groups enhances its lipophilicity and alters its interaction with receptors and enzymes.

Potential Mechanisms:

- Receptor Modulation : The compound may act as a ligand for neurotransmitter receptors, influencing pathways related to mood and cognition.

- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or neurodegenerative diseases.

Biological Activity Studies

Research on the biological activity of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine has been limited but promising. Below are summarized findings from various studies:

Case Study 1: Anticancer Activity

A study evaluated the effects of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine on human cancer xenografts in mice. The results indicated that treatment led to significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

In a preliminary investigation involving animal models, (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine was found to improve depressive-like behaviors. This effect was associated with increased levels of serotonin in the brain, suggesting its role as a potential antidepressant.

Synthesis and Derivatives

The synthesis of (1R)-1-(5-chloro-2,4-dimethoxyphenyl)ethan-1-amine can be achieved through various methods:

- Reduction of Nitro Compounds : Commonly involves the reduction of corresponding nitro derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.